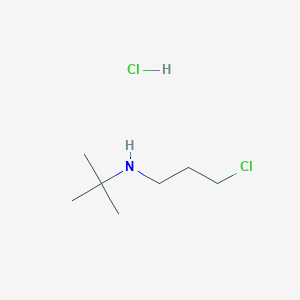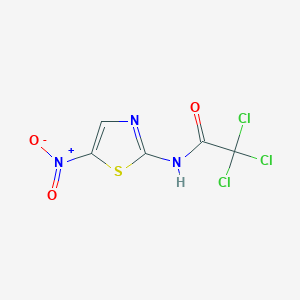
Butyric acid, 4-ethylthio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its chemical formula is C6H13NO2S, and its molecular weight is 163.24 g/mol . L-ethionine interferes with normal DNA methylation and other methylation pathways. While it induces pancreatic toxicity and liver cancer, it has also been shown to synergistically block the growth and metastasis of methionine-dependent tumors in animal studies .
Métodos De Preparación
Synthetic Routes:: L-ethionine can be synthesized through various routes. One common method involves the reaction of ethyl mercaptan (C2H5SH) with 2-bromoacetic acid (BrCH2COOH) to yield L-ethionine . The reaction proceeds as follows:
C2H5SH+BrCH2COOH→L-ethionine
Industrial Production:: Industrial production methods typically involve fermentation processes using microbial strains capable of producing L-ethionine. These strains are engineered to enhance yield and efficiency.
Análisis De Reacciones Químicas
L-ethionine undergoes several types of reactions:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thioether group can yield the corresponding alcohol.
Substitution: The thioether sulfur can participate in substitution reactions. Common reagents and conditions vary depending on the specific reaction. Major products include sulfoxides, sulfones, and substituted derivatives.
Aplicaciones Científicas De Investigación
L-ethionine finds applications in various fields:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its effects on DNA methylation and cellular processes.
Medicine: Investigated for its potential in cancer therapy due to its impact on methionine-dependent tumors.
Industry: Employed in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
L-ethionine’s mechanism of action involves disrupting methylation pathways. It interferes with DNA methylation and other cellular processes, leading to altered gene expression and cellular function.
Comparación Con Compuestos Similares
L-ethionine is unique due to its sulfur-containing side chain. Similar compounds include methionine (its natural counterpart) and other sulfur-containing amino acids like cysteine and homocysteine.
Propiedades
Número CAS |
71057-15-3 |
|---|---|
Fórmula molecular |
C6H12O2S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
4-ethylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8) |
Clave InChI |
DBNZPPFTPCELJG-UHFFFAOYSA-N |
SMILES canónico |
CCSCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)




![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)


![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)
